Structural Deviation from p38-Optimized Pyridinyl Imidazole Scaffolds
This compound employs a 6-methylpyridin-2(1H)-one core rather than the pyridin-4-yl or 2-aminopyridine scaffold typical of p38 MAP kinase inhibitors such as ML-3375 and its optimized successors [1]. No direct enzymatic comparison data between this compound and p38 inhibitors are publicly available. The claim rests on class-level inference: the pyridin-2(1H)-one core has been associated with histone demethylase inhibition in patent disclosures, whereas the pyridin-4-yl imidazole chemotype is a well-established p38 pharmacophore [2].
| Evidence Dimension | Core Heterocycle Identity |
|---|---|
| Target Compound Data | 6-methylpyridin-2(1H)-one with 4-hydroxy substitution |
| Comparator Or Baseline | Pyridin-4-yl imidazole (e.g., ML-3375, IC50 p38 = 0.63 μM) [1] |
| Quantified Difference | Structural topology difference; no direct IC50 comparison available |
| Conditions | Structural classification based on patent and literature chemical space |
Why This Matters
Selecting a compound with the correct core heterocycle is the first gate in target-family profiling; the pyridin-2(1H)-one scaffold signals KDM-oriented design intent versus the kinase-oriented pyridin-4-yl scaffold.
- [1] Laufer, S. A., Wagner, G. K., Kotschenreuther, D. A., & Albrecht, W. (2003). Novel substituted pyridinyl imidazoles as potent anticytokine agents with low activity against hepatic cytochrome P450 enzymes. Journal of Medicinal Chemistry, 46(15), 3230–3244. View Source
- [2] Kanouni, T., Nie, Z., Stafford, J. A., & Veal, J. M. (2016). Histone demethylase inhibitors. U.S. Patent No. 9,527,829. Washington, DC: U.S. Patent and Trademark Office. View Source
